3-Ethyl-1-(2-ethynylphenyl)urea

CAS No.:

Cat. No.: VC17660136

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 1-ethyl-3-(2-ethynylphenyl)urea |

| Standard InChI | InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |

| Standard InChI Key | BFSUFHVOVHUCEF-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)NC1=CC=CC=C1C#C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Basic Properties

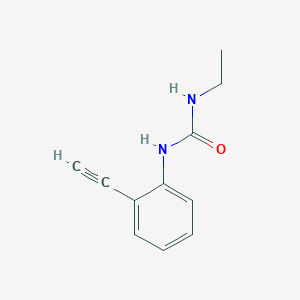

The compound 3-Ethyl-1-(2-ethynylphenyl)urea has the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its structure consists of a urea backbone (-NH-C(=O)-NH-) linked to a 2-ethynylphenyl group (a benzene ring with an ethynyl substituent at the ortho position) and an ethyl group (Figure 1). The ethynyl group (-C≡CH) introduces rigidity and potential reactivity, enabling participation in click chemistry or cross-coupling reactions.

Table 1: Key physicochemical properties of 3-Ethyl-1-(3-ethynylphenyl)urea (structural analog)

| Property | Value |

|---|---|

| CAS Number | 1250685-20-1 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Density | Not reported |

| Boiling/Melting Points | Not reported |

Note: Data for the 2-ethynylphenyl isomer is unavailable; values shown correspond to the 3-ethynylphenyl analog.

Structural Comparison with Analogs

The positional isomerism of the ethynyl group (ortho vs. para/meta) significantly influences reactivity and biological activity. For instance, alkynylphenyl-substituted ureas in agrochemical patents exhibit herbicidal activity dependent on substituent positioning . The 2-ethynyl configuration may enhance steric interactions or electronic effects compared to its 3-ethynyl counterpart, though experimental validation is lacking.

Synthesis Strategies and Reaction Pathways

Conventional Urea Synthesis Methods

Ureas are typically synthesized via:

-

Reaction of amines with phosgene derivatives: For example, treating 2-ethynylaniline with chlorosulfonyl isocyanate followed by reaction with ethylamine could yield the target compound .

-

Coupling reactions: Palladium-catalyzed cross-coupling of ethynylaryl halides with preformed urea intermediates .

A hypothetical synthesis route for 3-Ethyl-1-(2-ethynylphenyl)urea might involve:

-

Synthesis of 2-ethynylaniline: Sonogashira coupling of 2-iodoaniline with trimethylsilylacetylene, followed by deprotection.

-

Urea formation: Reacting 2-ethynylaniline with ethyl isocyanate in tetrahydrofuran (THF) under inert conditions .

Key Challenges:

-

Regioselectivity: Ensuring the ethynyl group occupies the ortho position requires directed ortho-metalation strategies or tailored catalysts.

-

Stability: The ethynyl group may undergo undesired polymerization or oxidation during synthesis .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing one-pot multicomponent reactions (MCRs) using deep eutectic solvents or nanoparticle catalysts could improve yield and sustainability .

-

Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., EGFR, VEGFR).

-

Computational Studies: Molecular docking and QSAR modeling to predict binding affinities and optimize substituent patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume